molecular formula C23H23N3O3 B11299072 8-Methoxy-11B-methyl-2-phenethyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione

8-Methoxy-11B-methyl-2-phenethyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione

Cat. No.: B11299072
M. Wt: 389.4 g/mol
InChI Key: ZQNQVMMCYVNCSX-UHFFFAOYSA-N
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Description

8-Methoxy-11B-methyl-2-phenethyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-11B-methyl-2-phenethyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[5,1-A]beta-carboline core, followed by functionalization to introduce the methoxy, methyl, and phenethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-11B-methyl-2-phenethyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

8-Methoxy-11B-methyl-2-phenethyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-11B-methyl-2-phenethyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-11B-methyl-2-phenethyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione: shares structural similarities with other imidazo[5,1-A]beta-carboline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its methoxy and phenethyl groups, in particular, may enhance its solubility, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

12-methoxy-2-methyl-4-(2-phenylethyl)-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione

InChI

InChI=1S/C23H23N3O3/c1-23-20-17(18-14-16(29-2)8-9-19(18)24-20)11-13-26(23)22(28)25(21(23)27)12-10-15-6-4-3-5-7-15/h3-9,14,24H,10-13H2,1-2H3

InChI Key

ZQNQVMMCYVNCSX-UHFFFAOYSA-N

Canonical SMILES

CC12C3=C(CCN1C(=O)N(C2=O)CCC4=CC=CC=C4)C5=C(N3)C=CC(=C5)OC

Origin of Product

United States

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